REACTION_CXSMILES
|
[OH-].[Na+].Cl.[NH2:4][CH2:5][CH2:6][NH:7][S:8]([C:11]1[C:12]2[CH:13]=[CH:14][N:15]=[C:16]([Cl:21])[C:17]=2[CH:18]=[CH:19][CH:20]=1)(=[O:10])=[O:9].CO>C1COCC1>[NH2:4][CH2:5][CH2:6][NH:7][S:8]([C:11]1[C:12]2[CH:13]=[CH:14][N:15]=[C:16]([Cl:21])[C:17]=2[CH:18]=[CH:19][CH:20]=1)(=[O:9])=[O:10] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.937 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
1-chloro-isoquinoline-5-sulfonic acid (2-amino-ethyl)-amide hydrochloride
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCNS(=O)(=O)C=1C=2C=CN=C(C2C=CC1)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a clear solution
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
sonicated for a few minutes
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNS(=O)(=O)C=1C=2C=CN=C(C2C=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.23 mmol | |
AMOUNT: MASS | 1.21 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |